3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid
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Description
3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.255. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A study by Barros et al. (2007) presents a facile regioselective synthesis of (5-amino-4-cyano-1H-imidazol-1-yl) benzoic acids, showcasing methods for creating benzoic acid derivatives through intramolecular cyclization, which could potentially include derivatives similar to the queried compound (Barros, Gonçalves, Oliveira-Campos, & Proença, 2007).
Research by Dahiya (2008) on imidazole analogs, including 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid derivatives, demonstrated potent antimicrobial activity against pathogenic fungi and bacteria, indicating the relevance of such compounds in developing new antimicrobial agents (Dahiya, 2008).
A study by He et al. (2020) on coordination polymers involving a similar structural motif to the queried compound highlights the synthesis and characterization of materials with potential applications in luminescence and magnetic properties (He et al., 2020).
Antimicrobial and Medicinal Applications
The work by Rbaa et al. (2020) on novel N-heterocyclic compounds, including those based on benzimidazole and imidazole frameworks, showcases their efficiency as corrosion inhibitors, which indirectly points to the versatility of compounds related to "3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid" in various applications beyond direct medicinal use (Rbaa et al., 2020).
Another study conducted by Mishra et al. (2019) on benzothiazole-imino-benzoic acid and its metal complexes revealed good antimicrobial activity against human epidemic-causing bacterial strains, which suggests that structurally related compounds could also possess significant antimicrobial properties (Mishra et al., 2019).
Material Science and Catalysis
- Research on ruthenium(II) complexes by Donthireddy et al. (2020) incorporating N-heterocyclic carbene ligands showcases the application of imidazole-derived compounds in catalysis, particularly in C-N bond-forming reactions, highlighting the broad utility of these molecules in chemical synthesis (Donthireddy et al., 2020).
Properties
IUPAC Name |
3-[(3-methylimidazol-4-yl)methylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-8-13-6-11(15)7-14-10-4-2-3-9(5-10)12(16)17/h2-6,8,14H,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRFXCXGALPDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CNC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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